molecular formula C5H3NO3S B1500804 2-Formylthiazole-4-carboxylic acid CAS No. 89283-79-4

2-Formylthiazole-4-carboxylic acid

Cat. No. B1500804
CAS RN: 89283-79-4
M. Wt: 157.15 g/mol
InChI Key: DWYUJPDNWBOFEI-UHFFFAOYSA-N
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Description

“2-Formylthiazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H3NO3S . It has a molecular weight of 157.15 . This compound is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Formylthiazole-4-carboxylic acid” are not explicitly mentioned in the available literature. As a carboxylic acid, it is expected to exhibit acidic properties .

Scientific Research Applications

Synthesis of Complex Molecules

  • Key Intermediate for Cefditoren Pivoxil : 4-Methyl-5-formylthiazole, closely related to 2-Formylthiazole-4-carboxylic acid, is a critical intermediate in synthesizing Cefditoren Pivoxil. The synthesis involves a multi-step process including α-bromination, condensation, diazotization-reduction, and oxidation, highlighting the compound's utility in complex organic syntheses (Su Wei-ke, 2009).

Antibacterial and Antifungal Applications

  • Synthesis of N-substituted-3-chloro-2-azetidinones : Derivatives of 2-Aminobenzothiazole-6-carboxylic acid, structurally similar to 2-Formylthiazole-4-carboxylic acid, have been used to produce compounds with notable antibacterial and antifungal activities. This showcases the potential of related compounds in developing new antimicrobial agents (Ameya Chavan, N. Pai, 2007).

Cross-Coupling Reactions

  • Tunable Directing Group in Organic Synthesis : The carboxylic acid anion moiety in compounds like 2-Formylthiazole-4-carboxylic acid serves as a tunable directing group in cross-coupling reactions. Such reactions are pivotal for selectively producing substituted nicotinic acids and triazoles, demonstrating the compound's role in versatile chemical syntheses (Ioannis N Houpis et al., 2010).

Fluorescent Probes and Diagnostics

  • Ratiometric Fluorescent Probe for Biothiols : Derivatives of 4-Methylthiazole-5-carboxylic acid, akin to 2-Formylthiazole-4-carboxylic acid, have been used to develop fluorescent probes for the detection of cysteine and homocysteine. This indicates the potential for these compounds in analytical chemistry and diagnostics (Risong Na et al., 2016).

properties

IUPAC Name

2-formyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUJPDNWBOFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665515
Record name 2-Formyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylthiazole-4-carboxylic acid

CAS RN

89283-79-4
Record name 2-Formyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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